4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide is a thiazole-based carbohydrazide derivative synthesized via the reaction of ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate with hydrazine hydrate in ethanol . This compound serves as a versatile precursor for synthesizing hydrazones, thiadiazoles, and other heterocyclic derivatives, which are evaluated for biological activities such as antioxidant, antimicrobial, and anticancer properties . Its structure features a thiazole core substituted with a methyl group at position 4, a trifluoromethylphenyl group at position 2, and a carbohydrazide moiety at position 5, contributing to its unique electronic and steric properties .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-6-9(10(19)18-16)20-11(17-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNNCFHYKFAPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326638 | |
| Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
263387-25-3 | |
| Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide. These compounds exhibit significant activity against a range of pathogens, including:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated antifungal properties against Candida species.
Anticancer Properties
Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, suggesting potential as anticancer agents.
Agrochemical Applications
The compound also shows promise in agricultural applications:
- Pesticidal Activity : Certain thiazole derivatives have been evaluated for their effectiveness as pesticides. Their ability to disrupt biological processes in pests makes them candidates for further development.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal reported that a derivative of this compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin.
Case Study 2: Anticancer Potential
In another study focused on cancer therapy, the compound was tested on various human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Research Findings
- Antioxidant Superiority : The trifluoromethylphenyl derivatives exhibit 2–3× higher DPPH radical scavenging activity than ascorbic acid, attributed to the electron-deficient CF₃ group stabilizing radical intermediates .
- Antimicrobial Breadth : Hydrazones with halogenated benzylidene groups (e.g., 4-bromo) show broad-spectrum activity against S. aureus and E. coli .
- Synthetic Flexibility : High yields (70–99%) in hydrazone formation enable scalable production of derivatives for drug discovery .
Biological Activity
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 295.32 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiazole moiety enhances cytotoxic activity through interactions with cellular targets, leading to apoptosis in cancer cells. The presence of electron-donating groups like the methyl group at position 4 of the phenyl ring has been shown to increase activity against various cancer cell lines.
- Case Studies : A study reported that compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent anticancer effects (IC50 values represent the concentration required to inhibit cell growth by 50%) .
Antibacterial Activity
The compound's antibacterial properties have also been explored:
- In Vitro Studies : Several thiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound exhibited MIC (Minimum Inhibitory Concentration) values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
Table: Summary of Biological Activities
| Activity Type | Details | Reference |
|---|---|---|
| Anticancer Activity | IC50 values: 1.61 - 1.98 µg/mL | |
| Antibacterial Activity | MIC values: as low as 2 µg/mL | |
| Other Activities | Potential antifungal and anti-inflammatory |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features:
- Electron-Drawing vs. Electron-Donating Groups : The presence of trifluoromethyl groups can enhance lipophilicity and improve membrane permeability, which may lead to increased bioactivity.
- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects the compound's interaction with biological targets, impacting both efficacy and selectivity.
Q & A
Q. How to mitigate hygroscopicity during storage?
- Methodological Answer :
- Packaging : Store in amber glass bottles with desiccant (silica gel) under argon.
- Lyophilization : Freeze-dry the compound to remove residual solvents, reducing water absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
